molecular formula C18H22N4O2 B2668742 N-[2-(cyclohexen-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide CAS No. 440331-64-6

N-[2-(cyclohexen-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

Cat. No. B2668742
CAS RN: 440331-64-6
M. Wt: 326.4
InChI Key: COTLPKNXHLQSIF-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide, commonly known as CETP inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications in cardiovascular diseases. CETP inhibitor works by inhibiting the activity of cholesterol ester transfer protein (CETP), which is responsible for the transfer of cholesterol from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) particles. This results in an increase in HDL cholesterol levels and a decrease in LDL cholesterol levels, which is considered beneficial for cardiovascular health.

Scientific Research Applications

Synthetic Chemistry Applications

  • β-Lithiations of Carboxamides : This research presents a method where N-Methyl-2-methyl-3-(benzotriazol-l-yl)propanamide is treated with butyllithium to form a dianion, which upon further treatment with various reagents, affords monosubstituted products; a methodology potentially relevant to modifying the structure of the target compound for various applications (Katritzky, Szajda, & Lam, 1993).

  • Catalyzed Oxidation of Hydrocarbons : Demonstrates the use of catalysts in the oxidation of hydrocarbons, an important reaction that could be relevant in the synthesis or modification of the compound (Schuchardt, Mandelli, & Shul’pin, 1996).

Material Science Applications

  • Hydrophilic Aliphatic Polyesters : Discusses the synthesis and polymerization of new cyclic esters, a method that could be applicable in creating polymers with the target compound for material science applications (Trollsås et al., 2000).

Pharmacology and Drug Design Applications

  • Synthesis of compounds with potential antimicrobial activities from related chemical structures indicates a methodology that could be employed in exploring the biomedical applications of the target compound (Mohamed et al., 2008).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-17(19-12-10-14-6-2-1-3-7-14)11-13-22-18(24)15-8-4-5-9-16(15)20-21-22/h4-6,8-9H,1-3,7,10-13H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTLPKNXHLQSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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